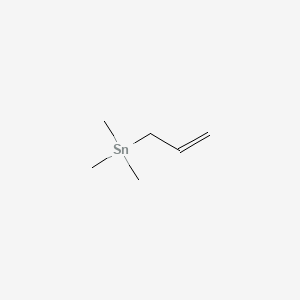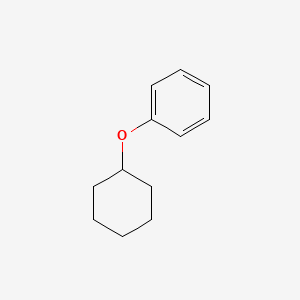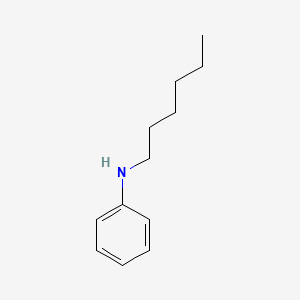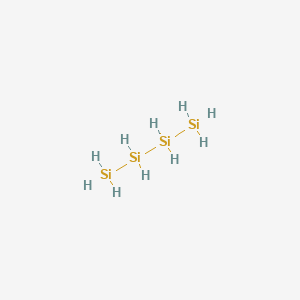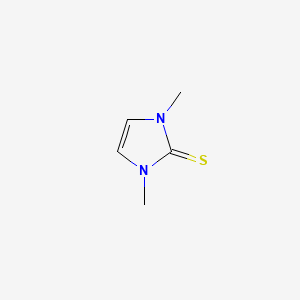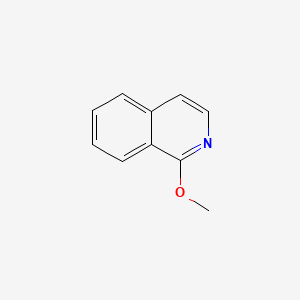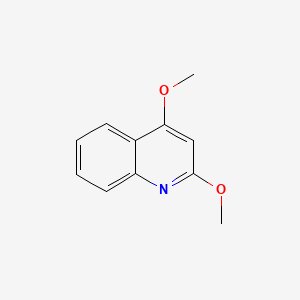
Zirconium telluride
説明
Zirconium telluride is a compound consisting of zirconium and tellurium. It belongs to the family of metal tellurides, which are known for their unique electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium telluride can be synthesized using several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of zirconium and tellurium vapors at high temperatures to form this compound thin films.
Hydrothermal and Solvothermal Methods: These methods involve the reaction of zirconium and tellurium precursors in a high-pressure, high-temperature aqueous or organic solvent environment.
Physical Vapor Deposition (PVD): Specifically, PVD sputtering, where zirconium and tellurium targets are bombarded with ions to deposit this compound onto a substrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale CVD or PVD processes, which allow for the controlled deposition of this compound films on various substrates. These methods are favored for their scalability and ability to produce high-purity materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zirconium oxide and tellurium dioxide.
Reduction: Reduction reactions can convert this compound back to its elemental forms, zirconium and tellurium.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize this compound.
Reducing Agents: Hydrogen gas or other reducing agents can facilitate the reduction of this compound.
Substitution Reagents: Sulfur or selenium compounds can be used in substitution reactions.
Major Products:
Oxidation Products: Zirconium oxide and tellurium dioxide.
Reduction Products: Elemental zirconium and tellurium.
Substitution Products: Zirconium sulfide or zirconium selenide.
科学的研究の応用
Zirconium telluride has a wide range of applications in scientific research:
Quantum Computing: Due to its unique electronic properties, this compound is being explored for use in quantum computing devices.
Nano-Electronics: Its high carrier mobility and other electronic properties make it suitable for use in nano-electronic devices.
Superconductivity: Certain forms of this compound exhibit superconductivity at low temperatures, making it a material of interest for superconducting applications.
Optoelectronics: this compound’s optical properties are being studied for potential use in optoelectronic devices.
作用機序
The mechanism by which zirconium telluride exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of zirconium and tellurium atoms leads to high carrier mobility and other quantum effects. These properties are exploited in various applications, such as quantum computing and superconductivity .
類似化合物との比較
- Zinc Telluride (ZnTe)
- Cadmium Telluride (CdTe)
- Lead Telluride (PbTe)
Comparison:
- Zinc Telluride: While zinc telluride is also a semiconductor, zirconium telluride’s unique electronic properties make it more suitable for applications in quantum computing and superconductivity .
- Cadmium Telluride: Cadmium telluride is widely used in solar cells, but this compound’s higher carrier mobility offers advantages in nano-electronics .
- Lead Telluride: Lead telluride is known for its thermoelectric properties, whereas this compound’s superconducting properties make it unique .
This compound stands out due to its combination of high carrier mobility, superconductivity, and potential for quantum computing applications, making it a highly versatile and valuable material in advanced scientific research .
特性
IUPAC Name |
bis(tellanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSTGHBOKMWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zr](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014623 | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32321-65-6 | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32321-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032321656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium telluride (ZrTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


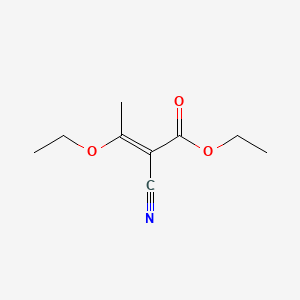
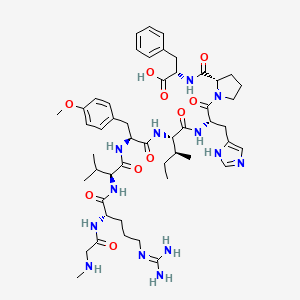


![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)

